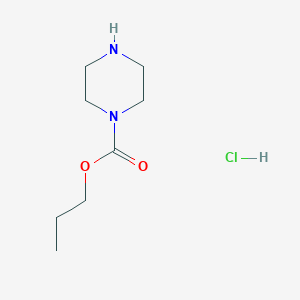
Propyl piperazine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16N2O2 . It is also known by other names such as Propyl 1-piperazinecarboxylate and 1-Piperazinecarboxylic acid, propyl ester .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of Propyl piperazine-1-carboxylate hydrochloride consists of a six-membered ring containing two opposing nitrogen atoms . The average mass of the molecule is 172.225 Da and the monoisotopic mass is 172.121185 Da .Chemical Reactions Analysis
Piperazine compounds, including Propyl piperazine-1-carboxylate hydrochloride, mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . The exact chemical reactions involving Propyl piperazine-1-carboxylate hydrochloride are not explicitly mentioned in the sources.Physical And Chemical Properties Analysis
Propyl piperazine-1-carboxylate hydrochloride is a powder with a melting point of 141-143°C . It has a molecular weight of 208.69 .Aplicaciones Científicas De Investigación
Antimicrobial Polymers
Propyl piperazine-1-carboxylate hydrochloride is a promising building block for antimicrobial polymers. These polymers are essential in various areas, including biomedical applications, healthcare products, water purification systems, and food packaging. Researchers have explored the synthesis of antimicrobial polymers using different agents, but the use of piperazine molecules has been relatively unexplored until recently . By incorporating this compound, scientists aim to reduce the lethality caused by pathogenic microbes.
Drug Discovery and Medicinal Chemistry
Piperazine-based compounds have a privileged structural motif in drug discovery. Propyl piperazine-1-carboxylate hydrochloride, as a derivative of piperazine, holds promise in developing new pharmaceuticals. Historically, piperazine was used to treat gout and intestinal infections. Substituted piperazine molecules have been crucial pharmacophores in various marketed drugs, including antibiotics, anticancer agents, antimicrobials, antipsychotics, and antidepressants . Its structural features, such as two reactive secondary amine groups, contribute to its versatility in drug design.
Polymer Synthesis
Researchers have explored the use of propyl piperazine-1-carboxylate hydrochloride in polymer synthesis. For instance, poly(guanylurea)–piperazine (PGU–P) and poly(guanylurea)–ethylenediamines (PGU–E) have been synthesized by reacting piperazine with monomers containing guanidine groups. These polymers exhibit interesting properties and may find applications in materials science and drug delivery .
C–H Functionalization
Recent advances in the C–H functionalization of piperazine carbon atoms have expanded the structural diversity of piperazines. While most piperazine-containing drugs have substituents only at the nitrogen positions, researchers are now exploring carbon-centered modifications. Propyl piperazine-1-carboxylate hydrochloride could serve as a valuable precursor in these synthetic routes .
Chemical Biology and Bioconjugation
Propyl piperazine-1-carboxylate hydrochloride can be employed in chemical biology studies and bioconjugation. Its reactivity with functional groups allows for the modification of biomolecules, enabling the creation of bioconjugates for targeted drug delivery, imaging, and diagnostics.
Mecanismo De Acción
Target of Action
Piperazine-containing compounds are often found in drugs or bioactive molecules due to their ability to interact with various biological targets . They are used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Mode of Action
Piperazine compounds are known to interact with their targets in various ways, depending on their chemical structure and the specific target involved . The interaction with the target can lead to changes in the target’s function, which can have therapeutic effects .
Biochemical Pathways
Piperazine compounds can affect various biochemical pathways depending on their specific targets . The downstream effects of these changes can include alterations in cellular function, which can have therapeutic effects .
Pharmacokinetics
The piperazine moiety is often used in drugs due to its impact on the physicochemical properties of the final molecule . These properties can influence the bioavailability of the compound, which is a critical factor in its therapeutic effectiveness .
Result of Action
The interaction of piperazine compounds with their targets can lead to changes in cellular function, which can have therapeutic effects .
Action Environment
Various factors, such as ph, temperature, and the presence of other molecules, can influence the action of piperazine compounds .
Safety and Hazards
Direcciones Futuras
Piperazine-based compounds, including Propyl piperazine-1-carboxylate hydrochloride, are gaining prominence in today’s research due to their wide use in medicinal chemistry . They are found in many marketed drugs and show a wide range of biological and pharmaceutical activity . Future research may focus on expanding the structural diversity of piperazine-containing drugs and exploring new synthetic methods .
Propiedades
IUPAC Name |
propyl piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-2-7-12-8(11)10-5-3-9-4-6-10;/h9H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVCAPSMHHRDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)N1CCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl piperazine-1-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B2745457.png)
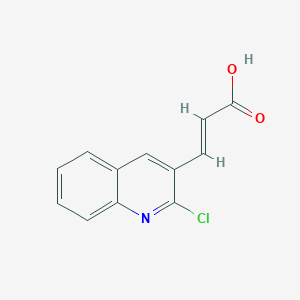

![[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B2745464.png)
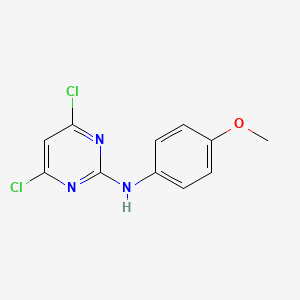
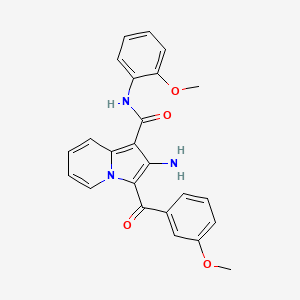
![1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2745467.png)
![N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2745468.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2745470.png)
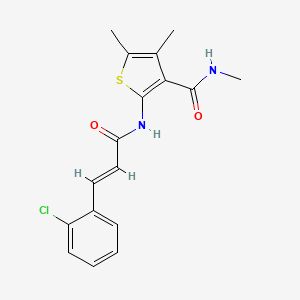
![16-Hydroxy-10-(trifluoromethyl)-18-thia-2,13-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,9,12(17),15-pentaen-14-one](/img/structure/B2745474.png)
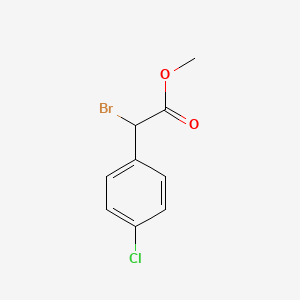
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B2745477.png)
![4-chloro-2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2745479.png)